N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide
Description
N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1) is a symmetric acetamide derivative featuring a 1,2-phenylene core connected via two oxyethane linkers to acetamide groups. Its molecular formula is C₁₄H₂₀N₂O₄ (MW: 328.36 g/mol) . The compound is primarily used in research settings, with applications in crystallography and as a precursor for functionalized polymers or bioactive molecules .
Properties
IUPAC Name |
N-[2-[2-(2-acetamidoethoxy)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-7-9-19-13-5-3-4-6-14(13)20-10-8-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKMWPJSLIRJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC=C1OCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves the reaction of 1,2-phenylenebis(oxyethane) with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide may involve a continuous flow process to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Positional Isomers and Substituent Variations
(a) 1,4-Phenylene Analogs
- N,N'-(1,4-Phenylene)bis(acetoacetamide) (CAS: 140-50-1):
- Dimeric γ-AApeptides (Compounds 3 and 4 in ): Compound 3: C₄₆H₈₆O₈N₄ (MW: 815.68 g/mol). Compound 4: C₅₀H₉₄N₈O₄ (MW: 871.75 g/mol).
(b) Functionalized Derivatives
- N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride (CAS: 2109439-76-9): Introduces an amino group on the phenyl ring, increasing polarity and enabling further derivatization (e.g., conjugation with biomolecules) .
- Acetamide, N,N'-[1,2-ethanediylbis[oxy(2-nitro-4,1-phenylene)]]bis- (CAS: 67499-47-2): Molecular formula: C₁₈H₁₈N₄O₈ (MW: 418.36 g/mol).
(c) Ortho vs. Para Linkers
Key Properties
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 893769-00-1 | C₁₄H₂₀N₂O₄ | 328.36 | 1,2-phenylene, symmetric acetamides |
| N,N'-(1,4-Phenylene)bis(acetoacetamide) | 140-50-1 | C₁₀H₁₂N₂O₂ | 192.22 | Linear geometry, high crystallinity |
| Dimeric γ-AApeptide (Compound 3) | - | C₄₆H₈₆O₈N₄ | 815.68 | Long alkyl chains, membrane activity |
| Nitro-functionalized Analog | 67499-47-2 | C₁₈H₁₈N₄O₈ | 418.36 | Electron-withdrawing nitro groups |
Biological Activity
N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(2-{2-[2-(acetylamino)ethoxy]phenoxy}ethyl)acetamide
- Molecular Formula : C14H20N2O4
- CAS Number : 893769-00-1
- Molecular Weight : 280.32 g/mol
The compound features a phenylene group linked to diacetyl and oxyethane moieties, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It inhibits bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Potential : In vitro studies suggest that the compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cell signaling and metabolism, leading to altered cellular responses.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness within target cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
- Cancer Cell Line Research : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspases 3 and 7.
Table 2: Case Study Results
| Study Type | Cell Type/Organism | Result | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | MIC = 50 µg/mL | |
| Cancer Research | Human Breast Cancer Cells | 70% reduction in viability at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
